molecular formula C8H9NO2 B140655 Methyl 2-methylnicotinate CAS No. 65719-09-7

Methyl 2-methylnicotinate

Cat. No.: B140655
CAS No.: 65719-09-7
M. Wt: 151.16 g/mol
InChI Key: KLHWBYHFWALOIJ-UHFFFAOYSA-N
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Description

Methyl 2-methylnicotinate is an organic compound with the molecular formula C8H9NO2. It is an ester derivative of nicotinic acid, specifically the methyl ester of 2-methylnicotinic acid. This compound is used in various chemical syntheses and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

Methyl 2-methylnicotinate interacts with various biomolecules in the body. It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .

Cellular Effects

This compound has a significant impact on cellular processes. Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Molecular Mechanism

The molecular mechanism of this compound involves peripheral vasodilation . While the exact mechanism of action is not clear, it is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Temporal Effects in Laboratory Settings

This compound exhibits excellent chemical and biological stability in solution . The major degradation product of this compound was nicotinic acid, which formed at an approximate rate of 0.5% of the starting this compound concentration per annum .

Metabolic Pathways

This compound is involved in the metabolic pathway of niacin . It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .

Transport and Distribution

Given its role as a peripheral vasodilator, it is likely that it is distributed to areas where it can interact with blood vessels .

Subcellular Localization

Given its role as a peripheral vasodilator, it is likely that it is localized to areas where it can interact with blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylnicotinate can be synthesized through several methods. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid to form an intermediate compound, which is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield this compound . The reaction conditions are mild, and the process is relatively simple, making it suitable for industrial production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of readily available raw materials and mild reaction conditions, ensuring high yield and product purity. The method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-methylnicotinic acid.

    Reduction: 2-methyl-3-hydroxypyridine.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of bicyclic nitrogen-containing heterocycles.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylnicotinate is unique due to the presence of a methyl group at the 2-position of the pyridine ring, which influences its chemical reactivity and biological activity. This structural difference makes it distinct from other nicotinate esters and provides unique properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHWBYHFWALOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426734
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65719-09-7
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65719-09-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

methyl 2-methylnicotinate was synthesized from 2-methylnicotinic acid following the general procedure as described for dimethylpyridine-3,5-dicarboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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